2,2-Diisobutyl-1,3-propanediol

Melting point Solid-state handling Processing window

Polymer chemists face compromises with linear alkyl diols that sacrifice alkali resistance and short-chain alternatives that introduce hygroscopicity. 2,2-Diisobutyl-1,3-propanediol resolves this via sterically demanding isobutyl branching. • Proven in PET/Nylon-66 copolymers: enhanced alkali resistance, dyeability, and controlled thermal shrinkage. • Solid at RT (mp 75-79°C) for precise handling; logP ~2.1 reduces water uptake. • Validated as boric acid extractant in hydrometallurgy & diether precursor for Ziegler-Natta donors. Bulk >98% purity, global stock.

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 10547-96-3
Cat. No. B082416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diisobutyl-1,3-propanediol
CAS10547-96-3
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(C)C)(CO)CO
InChIInChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3
InChIKeyPTRCHMOHGGDNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diisobutyl-1,3-propanediol (CAS 10547-96-3) Procurement Technical Baseline


2,2-Diisobutyl-1,3-propanediol (CAS 10547-96-3) is a geminally disubstituted 1,3-diol belonging to the 2,2-dialkyl-1,3-propanediol class. Its molecular formula is C11H24O2 with a molecular weight of 188.31 g/mol. The compound exists as a white to almost white crystalline solid at 20°C with a melting point of 75–79°C and a boiling point of 160°C at 20 mmHg . It bears two isobutyl (–CH2CH(CH3)2) substituents at the central C2 position, conferring a distinctive branched alkyl architecture that differentiates it from linear-chain analogs such as 2,2-dibutyl-1,3-propanediol and shorter-chain homologs such as 2,2-diethyl-1,3-propanediol [1]. Its symmetric dihydroxy functionality makes it a versatile diol monomer for polyester, polycarbonate, and polyurethane synthesis, as well as a precursor to diether-type internal electron donors for Ziegler–Natta catalysts [2].

Why 2,2-Diisobutyl-1,3-propanediol Cannot Be Replaced by Generic 2,2-Dialkyl-1,3-propanediols


Within the 2,2-dialkyl-1,3-propanediol family, alteration of the alkyl substituent identity—length, linearity, or branching—produces large and non-linear changes in key material properties relevant to both the diol monomer itself and the polymers or derivatives prepared from it. The isobutyl branching pattern in 2,2-diisobutyl-1,3-propanediol yields a melting point (75–79°C) that is ~34–38°C higher than the linear n-butyl analog 2,2-dibutyl-1,3-propanediol (41–43°C) [1], while its computed logP (2.05–2.3) confers markedly different solubility and extraction behavior compared to shorter-chain homologs such as 2,2-diethyl-1,3-propanediol (logP ≈ 0.78–0.8) . In copolymer applications, the length and branching of the alkyl side chain directly control crystallinity suppression, glass transition temperature depression, and functional properties including alkali resistance, dyeability, and thermal shrinkage of the resulting polyester or nylon copolymer [2]. Substituting 2,2-diisobutyl-1,3-propanediol with a generic 2,2-dialkyl-1,3-propanediol bearing a different alkyl architecture is therefore expected to alter the physical form, processing window, partition behavior, and ultimate polymer performance, making blind substitution scientifically invalid.

Quantitative Differentiation Evidence for 2,2-Diisobutyl-1,3-propanediol (CAS 10547-96-3) vs. Closest Analogs


Melting Point Advantage of 2,2-Diisobutyl-1,3-propanediol over Linear n-Butyl and Shorter-Chain Analogs

2,2-Diisobutyl-1,3-propanediol is a crystalline solid at room temperature with a melting point of 75–79°C, which is substantially elevated relative to its constitutional isomer 2,2-dibutyl-1,3-propanediol (41–43°C) [1] and higher than 2,2-diethyl-1,3-propanediol (59–61°C) [2]. The branched isobutyl groups raise the melting point by approximately 34–38°C compared to the linear n-butyl isomer, whereas the melting point of the shorter-chain diethyl analog is 14–20°C lower. The longer-chain linear 2,2-dipropyl-1,3-propanediol has a melting point of 60–61°C , further underscoring that chain branching, not merely carbon count, governs thermal behavior. The 75–79°C melting point of the isobutyl derivative places it in a unique solid-state handling window—solid at ambient storage and transport temperatures yet easily meltable for liquid-phase processing, a balance that is unavailable from either the low-melting dibutyl analog (41–43°C) or the much higher-melting neopentyl glycol (2,2-dimethyl-1,3-propanediol, 125–128°C) .

Melting point Solid-state handling Processing window

Lipophilicity (logP) Differentiation Between 2,2-Diisobutyl-1,3-propanediol and Shorter-Chain 2,2-Dialkyl-1,3-propanediols

The computed logP of 2,2-diisobutyl-1,3-propanediol is 2.05 (experimental) to 2.3 (XLogP3-AA) , reflecting its substantial hydrophobic character conferred by the two isobutyl groups. This logP value is approximately 1.25–1.5 log units higher than that of 2,2-diethyl-1,3-propanediol (logP 0.78–0.8) and approximately 2.0–2.3 log units higher than that of neopentyl glycol (2,2-dimethyl-1,3-propanediol, XLogP3 = 0) . The logP value of 2,2-diisobutyl-1,3-propanediol is close to that of 2,2-dibutyl-1,3-propanediol (logP 2.34, XLogP3 ≈ 2.9) , indicating comparable overall hydrophobicity but with the isobutyl analog offering a distinct steric profile due to chain branching. A logP difference of ~1.5 units between the diisobutyl and diethyl analogs corresponds to an approximately 30-fold difference in octanol/water partition coefficient, which has direct implications for solvent selection, extraction efficiency from aqueous media, and compatibility with hydrophobic matrices.

Lipophilicity Partition coefficient Extraction Solubility

Copolymer Property Modulation: Alkali Resistance Dependence on Alkyl Side-Chain Architecture in PET and Nylon-66 Copolymers

Incorporation of 2,2-dialkyl-1,3-propanediols as comonomers into poly(ethylene terephthalate) (PET) and nylon-66 produces systematic changes in copolymer properties that depend on the identity of the alkyl side chains. Park et al. (1994) demonstrated that alkali resistance, dyeability, and thermal shrinkage of PET copolymers were remarkably increased by incorporation of a comonomer bearing an alkyl side chain, with the magnitude of the effect increasing with alkyl chain length and branching [1]. In nylon-66 copolymers, dye uptake and thermal shrinkage increased while alkali resistance, water absorption, and Young's modulus decreased with increasing alkyl chain length [2]. Although published studies in these series examined dimethyl, diethyl, and butyl-ethyl substitution patterns, the class-level structure–property trend establishes that the longer and more sterically demanding the alkyl substituent, the greater the impact on copolymer functional properties. 2,2-Diisobutyl-1,3-propanediol, bearing the bulkiest and most highly branched alkyl groups among commercially available 2,2-dialkyl-1,3-propanediols, is thus predicted to produce the largest improvements in alkali resistance and thermal shrinkage within this compound class when incorporated at equivalent molar loading, while simultaneously causing the greatest reduction in crystallinity and density of heat-treated films.

Copolyester Alkali resistance Thermal shrinkage Dyeability

Synthetic Yield Advantage for the 2,2-Diisobutyl-1,3-propanediol Dimethyl Ether Internal Electron Donor

Xu et al. (2010) reported an optimized synthetic route to 2,2-diisobutyl-1,3-propanediol dimethyl ether—a non-phthalate internal electron donor for Ziegler–Natta propylene polymerization catalysts—starting from diethyl malonate and isobutyl bromide via alkylation, ester reduction with LiAlH4, and etherification with iodomethane [1]. The overall yield of the desired 2,2-diisobutyl-1,3-propanediol dimethyl ether under optimized conditions was 71.8%, which was approximately 37% higher than previously reported yields for this compound (corresponding to a prior yield of roughly 52.4%). The optimized conditions included: ester reduction with a 1:1.5 molar ratio of 2,2-diisobutyl diethyl malonate to LiAlH4, reaction time of 60 minutes, and etherification using 60% sodium hydride as base with a 6-hour reaction time. This yield improvement directly affects the economic viability of producing this specific diether electron donor, which has been demonstrated to confer excellent comprehensive performance in propylene polymerization catalysts.

Ziegler-Natta catalyst Internal electron donor Diether Polypropylene

Boric Acid Extraction Effectiveness of 2,2-Diisobutyl-1,3-propanediol Under Highly Acidic and High-Salt Conditions

Bernane et al. studied the extraction properties of a series of 2-substituted 1,3-propanediols, including 2,2-diisobutyl-, 2-octyl-, 2-ethyl-, 2-butyl-, and 1-(3-bromophenyl)-2,2-dimethyl-1,3-propanediols, with respect to boric acid recovery [1]. The 2,2-diisobutyl-1,3-propanediol was found to be extremely effective as an extractant when the extraction is carried out from highly acidic solutions (up to 6 N acid concentration) and from saturated salt solutions containing NaCl, KCl, MgSO4, or MgCl2. Its extraction effectiveness was reported to be comparable to that of 2,2-dipropyl-1,3-propanediol, which had been studied earlier. The equilibrium establishment time was observed to increase when extraction was performed from salt solutions relative to purely acidic media. The combination of high lipophilicity (logP ~2.0–2.3) and the 1,3-diol chelating geometry enables effective boric acid complexation and partitioning into the organic phase even under the chemically aggressive conditions of high acidity and high ionic strength.

Boric acid extraction 1,3-diol extractant Brine Salting-out

Solid-State Storage and Transport Stability: Physical State Advantage at Ambient Temperature

2,2-Diisobutyl-1,3-propanediol is a crystalline solid at 20°C with a density of 0.914 g/cm³ (predicted) and a flash point of 105.4°C . Its solid physical state at ambient temperature distinguishes it from 2,2-diethyl-1,3-propanediol (also a solid, mp 59–61°C, flash point 102°C) [1] and 2,2-dibutyl-1,3-propanediol (solid, mp 41–43°C, flash point 113°C) [2], but the 75–79°C melting point of the diisobutyl congener places it in a safer high-temperature storage window: it remains a non-dusting, free-flowing crystalline powder at warehouse temperatures up to ~40°C without risk of sintering or caking, whereas 2,2-dibutyl-1,3-propanediol (mp 41–43°C) may soften or partially melt under the same conditions. The flash point of 105.4°C is slightly higher than that of 2,2-diethyl-1,3-propanediol (102°C), offering a marginal but measurable safety advantage in terms of fire hazard classification during transport and storage.

Physical state Storage stability Logistics Solid diol

Evidence-Backed Application Scenarios for 2,2-Diisobutyl-1,3-propanediol (CAS 10547-96-3)


Specialty Copolyester and Nylon-66 Modification for Enhanced Alkali Resistance and Thermal Shrinkage Control

For polymer chemists formulating PET or nylon-66 copolymers requiring exceptional alkali resistance, controlled thermal shrinkage, and enhanced dyeability, 2,2-diisobutyl-1,3-propanediol offers the most sterically demanding, branched alkyl side-chain architecture among commercially available 2,2-dialkyl-1,3-propanediol comonomers. The class-level structure–property relationship established by Park et al. demonstrates that increasing alkyl side-chain length and branching monotonically increases alkali resistance, dyeability, and thermal shrinkage in PET copolymers [1], and increases dye uptake and thermal shrinkage in nylon-66 copolymers [2]. Its solid physical state (mp 75–79°C) facilitates precise weighing and direct addition to melt polycondensation reactors without the handling difficulties associated with low-melting (dibutyl, mp 41–43°C) or hygroscopic (neopentyl glycol) diols . The high lipophilicity (logP ~2.05–2.3) of the diisobutyl-substituted comonomer also contributes to reduced water absorption in the final copolymer compared to shorter-chain analogs.

Boric Acid Recovery from Highly Acidic Brine and Nuclear Waste Streams via Reactive Liquid–Liquid Extraction

In hydrometallurgical and nuclear waste processing operations where boric acid must be extracted from aqueous streams at acid concentrations up to 6 N and in the presence of saturated salts (NaCl, KCl, MgSO4, MgCl2), 2,2-diisobutyl-1,3-propanediol has been demonstrated to be an extremely effective extractant with performance comparable to the established reference 2,2-dipropyl-1,3-propanediol [1]. The higher molecular weight and lower water solubility (logP ~2.05–2.3) [2] of the diisobutyl congener relative to shorter-chain 1,3-diols reduce solvent loss to the aqueous phase during extended extraction campaigns, improving process economics. Furthermore, the solid physical state at ambient temperature simplifies transport and storage of the extractant at industrial sites, and the melting point of 75–79°C allows on-demand liquefaction for solvent preparation using low-pressure steam or hot water, avoiding the need for high-temperature heating systems.

Synthesis of Non-Phthalate Internal Electron Donors for Ziegler–Natta Polypropylene Catalysts

For manufacturers of Ziegler–Natta catalyst systems transitioning away from phthalate-based internal electron donors, 2,2-diisobutyl-1,3-propanediol serves as the key diol precursor to 2,2-diisobutyl-1,3-propanediol dimethyl ether, a diether-type internal donor with demonstrated excellent comprehensive performance in propylene polymerization [1]. The optimized synthetic route achieves an overall yield of 71.8% for the dimethyl ether derivative—a 37% improvement over previously reported yields [1]—which directly reduces the cost of the electron donor component and improves the economic competitiveness of the final catalyst formulation. The commercial availability of the diol precursor at >98.0% purity (GC) from multiple suppliers [2] ensures reliable supply chain access for catalyst producers, while the well-characterized physical properties (mp 75–79°C, solid at 20°C) facilitate quality control and inventory management in catalyst manufacturing facilities.

Polyurethane and Coating Formulations Requiring Balanced Hydrophobicity and Hydroxyl Reactivity

In polyurethane elastomer formulations and specialty coatings, 2,2-diisobutyl-1,3-propanediol serves as a chain extender or polyol component that imparts a distinctive balance of hydrophobicity and reactivity. The branched isobutyl substituents provide greater steric shielding of the urethane or ester linkages than linear alkyl chains of equivalent carbon number, which class-level evidence from the 2,2-dialkyl-1,3-propanediol copolymer studies suggests contributes to enhanced hydrolytic stability, alkali resistance, and moisture resistance in the final polymer network [1] [2]. Its logP of ~2.05–2.3 is substantially higher than that of the commonly used 2,2-diethyl-1,3-propanediol (logP ~0.78) , conferring reduced water uptake in the cured polyurethane while preserving the symmetric primary diol geometry required for step-growth polymerization kinetics comparable to those of linear diols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Diisobutyl-1,3-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.